molecular formula C17H17NO3S B4489602 3-(2H-1,3-BENZODIOXOL-5-YL)-N-[3-(METHYLSULFANYL)PHENYL]PROPANAMIDE

3-(2H-1,3-BENZODIOXOL-5-YL)-N-[3-(METHYLSULFANYL)PHENYL]PROPANAMIDE

Cat. No.: B4489602
M. Wt: 315.4 g/mol
InChI Key: MOSAJOSLNYXHHZ-UHFFFAOYSA-N
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Description

3-(2H-1,3-BENZODIOXOL-5-YL)-N-[3-(METHYLSULFANYL)PHENYL]PROPANAMIDE is a complex organic compound characterized by the presence of a benzodioxole ring and a phenyl group substituted with a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-BENZODIOXOL-5-YL)-N-[3-(METHYLSULFANYL)PHENYL]PROPANAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole-5-carboxylic acid with 3-(methylsulfanyl)aniline under acidic conditions to form the amide bond. This reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure precise control over reaction conditions. Large-scale production would require optimization of reaction parameters such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-BENZODIOXOL-5-YL)-N-[3-(METHYLSULFANYL)PHENYL]PROPANAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the benzodioxole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Hydrogenated benzodioxole or phenyl derivatives.

    Substitution: Halogenated or nitrated benzodioxole derivatives.

Scientific Research Applications

3-(2H-1,3-BENZODIOXOL-5-YL)-N-[3-(METHYLSULFANYL)PHENYL]PROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-BENZODIOXOL-5-YL)-N-[3-(METHYLSULFANYL)PHENYL]PROPANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole ring and the phenyl group can engage in π-π stacking interactions, while the amide linkage can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2H-1,3-BENZODIOXOL-5-YL)-1-phenylprop-2-en-1-one: Shares the benzodioxole ring but differs in the presence of a phenylprop-2-en-1-one moiety.

    3-(1,3-BENZODIOXOL-5-YL)-2-METHYLPROPANOIC ACID: Contains a benzodioxole ring and a methylpropanoic acid group.

    (2R)-1-(1,3-Benzodioxol-5-yl)-2-propanol: Features a benzodioxole ring and a propanol group.

Uniqueness

3-(2H-1,3-BENZODIOXOL-5-YL)-N-[3-(METHYLSULFANYL)PHENYL]PROPANAMIDE is unique due to the combination of the benzodioxole ring and the methylsulfanyl-substituted phenyl group, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-(3-methylsulfanylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-22-14-4-2-3-13(10-14)18-17(19)8-6-12-5-7-15-16(9-12)21-11-20-15/h2-5,7,9-10H,6,8,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSAJOSLNYXHHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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